molecular formula C9H10N2O B1291251 2-(Propan-2-yloxy)pyridine-4-carbonitrile

2-(Propan-2-yloxy)pyridine-4-carbonitrile

Cat. No. B1291251
M. Wt: 162.19 g/mol
InChI Key: PBRCXGUPUATFNN-UHFFFAOYSA-N
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Patent
US07541466B2

Procedure details

To isopropanol (30.0 mL) was added sodium hydride (0.606 g of 60% dispersion, 15.2 mmol) in small portions over 5 minutes. The resulting gel-like suspension was stirred for an additional 5 minutes at room temperature. 2-Chloro-4-cyanopyridine (2.00 g, 14.4 mmol) was then added in one portion and the resulting solution was heated to reflux. After 1 hour, the reaction mixture was allowed to cool to room temperature. The mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried (magnesium sulfate) and concentrated to provide a yellow oil. Flash chromatography over silica (hexanes/ethyl acetate) afforded 1.25 g (53%) of product as a colorless oil: 1H NMR (CDCl3) δ 8.27 (d, J=5.2 Hz, 1H), 7.01 (dd, J=5.2, 1.4 Hz, 1H), 6.91 (d, J=1.4 Hz, 1H), 5.31 (sept, J=6.2 Hz, 1H), 3.33 (d, J=6.2 Hz, 6H) ppm.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.606 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[H-].[Na+].Cl[C:8]1[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][N:9]=1>O>[CH:1]([O:4][C:8]1[CH:13]=[C:12]([CH:11]=[CH:10][N:9]=1)[C:14]#[N:15])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.606 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting gel-like suspension was stirred for an additional 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to reflux
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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